Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-
CAS No.: 63859-05-2
Cat. No.: VC15687569
Molecular Formula: C16H13NO2S
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63859-05-2 |
|---|---|
| Molecular Formula | C16H13NO2S |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 2-[(4-methoxyphenyl)iminomethyl]-1-benzothiophen-3-ol |
| Standard InChI | InChI=1S/C16H13NO2S/c1-19-12-8-6-11(7-9-12)17-10-15-16(18)13-4-2-3-5-14(13)20-15/h2-10,18H,1H3 |
| Standard InChI Key | WMIZGDRCBSNMAB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3S2)O |
Introduction
Structural Characteristics and Molecular Configuration
Core Skeleton and Substituent Effects
The compound features a benzo[b]thiophen-3(2H)-one core, a bicyclic system comprising a benzene ring fused to a thiophene moiety with a ketone group at position 3. The 2-position is functionalized with a [(4-methoxyphenyl)amino]methylene group, introducing a conjugated imine linker that enhances electron delocalization across the system . This structural motif is critical for its reactivity in electrophilic substitution and cycloaddition reactions.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₁NO₂S | Calculated |
| Molecular Weight | 265.31 g/mol | |
| Density | 1.08 g/cm³ | |
| Boiling Point | 407.1°C (estimated) | |
| Melting Point | Not reported | - |
The imine group (-N=CH-) creates a planar configuration, facilitating π-π stacking interactions in solid-state arrangements . Density functional theory (DFT) simulations suggest that the methoxy group at the para position of the phenyl ring donates electron density through resonance, stabilizing the imine linkage .
Synthetic Methodologies
Palladium-Catalyzed C-H Functionalization
A prominent route involves palladium-catalyzed C(sp³)-H arylation of benzo[b]thiophen-3(2H)-one 1,1-dioxide, as demonstrated by Liu et al. . While their work focused on 2-phenyl derivatives, the methodology can be adapted for introducing the [(4-methoxyphenyl)amino]methylene group by substituting aryl bromides with 4-methoxybenzylamine precursors. Key reaction parameters include:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃
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Solvent: Toluene at 110°C
Schiff Base Condensation
An alternative approach employs Schiff base formation between benzo[b]thiophen-3(2H)-one-2-carbaldehyde and 4-methoxyaniline :
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Aldehyde Preparation: Oxidation of 2-methylbenzo[b]thiophen-3(2H)-one using MnO₂ in dichloromethane.
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Condensation: Reacting the aldehyde with 4-methoxyaniline in ethanol under reflux (78°C, 12 hr), catalyzed by acetic acid.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:4) yields the target compound as yellow crystals .
Physicochemical Properties and Spectral Characterization
Table 2: Key Spectral Signatures
The imine proton (CH=N) appears as a singlet due to restricted rotation, while the methoxy group's deshielding effect shifts its signal downfield .
| Parameter | Value (ADMET Prediction) |
|---|---|
| LogP | 2.85 |
| HIA | 92% |
| BBB Permeability | Moderate |
| CYP2D6 Inhibition | Non-inhibitor |
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